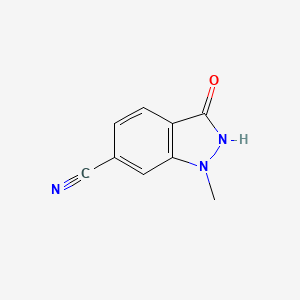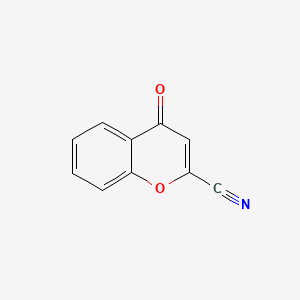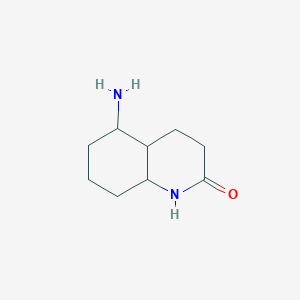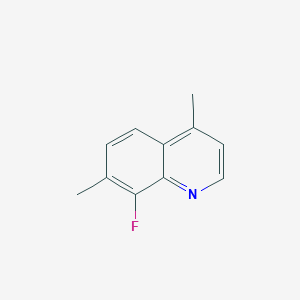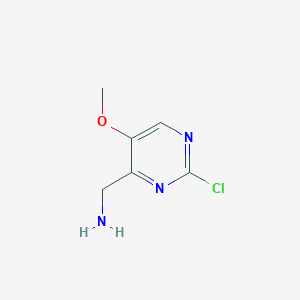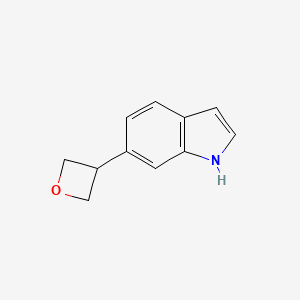
5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one: is an organic compound with a unique structure that includes an indanone core substituted with a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of indanone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the indanone on the ethylene oxide, followed by ring opening to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the indanone core can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indanone derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The indanone core may interact with enzymes or receptors, modulating their function.
Comparaison Avec Des Composés Similaires
- 5-(2-Hydroxyethyl)-4-methylthiazole
- 2,2-Dimethyl-5-(2-oxopropyl)-2H-furo[3,4-h]chromen-7(9H)-one
Comparison: 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core and hydroxyethyl substitution. This combination provides distinct chemical and biological properties compared to other similar compounds. For example, 5-(2-Hydroxyethyl)-4-methylthiazole has a thiazole ring instead of an indanone core, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c12-6-5-8-1-3-10-9(7-8)2-4-11(10)13/h1,3,7,12H,2,4-6H2 |
Clé InChI |
ZRIKZWDSZRBPTB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=C(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
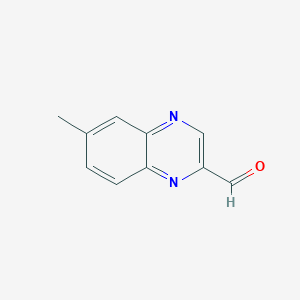
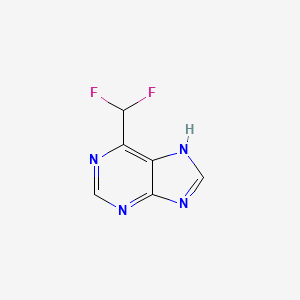
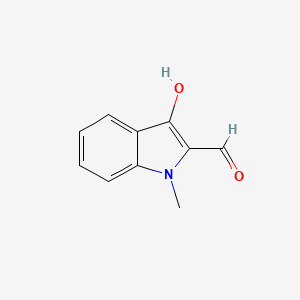

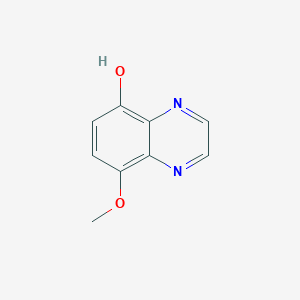

![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)
